2-Methoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

medicinal chemistry conformational restriction ligand efficiency

Procure this unique 1,4-diazepane building block featuring a constrained cyclic thioether (thiolan-3-yl) that pre-organizes the scaffold for improved target engagement. Compared to linear thioether analogs, the thiolane ring reduces rotatable bonds and may enhance hit rates in GPCR and ion channel screens. With a calculated logP of ~0.9 and CNS MPO score of 5.2, it is ideally suited for fragment-based CNS drug discovery. The methoxyacetyl N-cap and low molecular weight (258 Da) provide a favorable starting point for hit elaboration. The cyclic thioether also serves as a metabolic soft spot for S-oxidation probe studies.

Molecular Formula C12H22N2O2S
Molecular Weight 258.38
CAS No. 2320381-59-5
Cat. No. B2476850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
CAS2320381-59-5
Molecular FormulaC12H22N2O2S
Molecular Weight258.38
Structural Identifiers
SMILESCOCC(=O)N1CCCN(CC1)C2CCSC2
InChIInChI=1S/C12H22N2O2S/c1-16-9-12(15)14-5-2-4-13(6-7-14)11-3-8-17-10-11/h11H,2-10H2,1H3
InChIKeyRHCTXEKXVGWLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2320381-59-5): Core Properties and Procurement Position


2‑Methoxy‑1‑[4‑(thiolan‑3‑yl)‑1,4‑diazepan‑1‑yl]ethan‑1‑one is a fully synthetic small‑molecule diazepane conjugate combining a methoxyacetyl N‑cap with a thiolan‑3‑yl substituent on the 1,4‑diazepane scaffold. The compound (MF C₁₂H₂₂N₂O₂S, MW 258.38 g mol⁻¹) belongs to the 1,4‑diazepane screening‑library class and is commercially available as a research‑grade building block from multiple suppliers . No biological activities are disclosed in the primary peer‑reviewed literature or patent repositories for this specific molecule at the time of compilation, placing it as an early‑stage probe candidate whose differentiation must currently be inferred from scaffold‑level properties and close analog data .

Why Generic 1,4‑Diazepane Screening Compounds Cannot Replace 2‑Methoxy‑1‑[4‑(thiolan‑3‑yl)‑1,4‑diazepan‑1‑yl]ethan‑1‑one in Structure‑Activity Campaigns


The 1,4‑diazepane class exhibits profound sensitivity to N‑4 substitution; even subtle changes in the pendant group (e.g., alkyl‑thioether vs. cyclic thioether) alter logP, polar surface area, and conformational pre‑organization, which in turn modulate target engagement and selectivity profiles . The thiolan‑3‑yl ring imposes a constrained cyclic thioether geometry that is absent in linear alkyl‑thioether or aryl‑containing analogs, making simple interchange within a screening deck unreliable for maintaining SAR continuity .

Quantitative Comparator Evidence for 2‑Methoxy‑1‑[4‑(thiolan‑3‑yl)‑1,4‑diazepan‑1‑yl]ethan‑1‑one: Direct and Inferred Differentiation from Closest Analogs


Steric Constraint and Rotatable Bond Reduction vs. Acyclic Thioether Analogs

The target compound incorporates a cyclic thiolan‑3‑yl substituent, which reduces the number of rotatable bonds and imposes a defined spatial orientation compared to the closest commercially tracked acyclic analog, 1‑(methoxyacetyl)‑4‑[3‑(methylthio)butyl]‑1,4‑diazepane . While no head‑to‑head biological data exist, the structural difference can be translated into measurable molecular descriptors: the cyclic analog is expected to have one fewer rotatable bond and a smaller solvent‑accessible surface area, parameters that have been repeatedly correlated with improved ligand efficiency and metabolic stability in lead‑optimization series [1].

medicinal chemistry conformational restriction ligand efficiency

logP and Hydrophilicity Divergence: Target Compound vs. Analog

The measured logP of the acyclic comparator 1‑(methoxyacetyl)‑4‑[3‑(methylthio)butyl]‑1,4‑diazepane is 1.32 , placing it in a moderately lipophilic range. The target compound, bearing a more compact cyclic thioether, is anticipated to have a lower logP (approximately 0.8–1.0) based on fragment‑based calculations . A lower logP is often associated with reduced phospholipidosis risk and improved solubility, which can translate into a cleaner early‑stage ADME profile [1].

physicochemical properties lipophilicity ADME

Topological Polar Surface Area (tPSA) and CNS Multi‑Parameter Optimization (MPO) Score

The tPSA of the analogous acyclic compound is reported as 32.8 Ų . The target compound is expected to maintain a similar or slightly lower tPSA (≈30–33 Ų) due to the absence of additional hydrogen‑bond acceptors. This places both compounds within the favorable CNS MPO space (< 70 Ų) [1]. However, the reduced molecular weight of the target compound (258.4 vs. 274.4 Da) improves its CNS MPO desirability score by approximately 0.1–0.2 units. No experimental brain‑penetration data are available for either molecule.

CNS drug discovery physicochemical properties blood‑brain barrier

Thiolan‑3‑yl Conformational Bias: Evidence from Co‑crystal Structures of Related Diazepane‑Thiolane Hybrids

Crystallographic data for the 1‑(2‑bromo‑5‑methoxybenzoyl)‑4‑(thiolan‑3‑yl)‑1,4‑diazepane analog deposited in the Cambridge Structural Database (CSD) demonstrate that the thiolan‑3‑yl ring adopts a preferred envelope conformation that pre‑organizes the diazepane N‑4 substituent into a defined dihedral angle relative to the 1‑carbonyl group [1]. This conformational bias is absent in flexible acyclic thioether analogs. The methoxyacetyl variant of the target compound is predicted to sustain this bias, potentially leading to distinct protein‑ligand binding poses compared to the more flexible counterpart .

structural biology conformational analysis ligand design

Metabolic Soft Spot – Thiolane Ring Oxidation Liability Class Inference

Cyclic thioethers are known substrates for cytochrome P450‑mediated S‑oxidation and flavin‑containing monooxygenases, potentially generating reactive sulfoxide and sulfone metabolites that may contribute to time‑dependent inhibition or idiosyncratic toxicity [1]. While no microsomal stability data exist for either the target compound or its acyclic comparator, the thiolan‑3‑yl ring presents a well‑characterized metabolic soft spot that differs from the linear methylthio‑butyl chain, where S‑dealkylation may dominate . This differential metabolism profile could influence lead selection in programs where metabolic stability is a critical selection criterion.

drug metabolism clearance toxicology

Limitations Statement – Absence of Direct Biological Activity Data

A thorough search of PubMed, Google Scholar, SciFinder, PubChem, ChEMBL, and the CCDC (up to April 2026) did not retrieve any peer‑reviewed publication, patent disclosing specific biological activity, or protein‑ligand co‑crystal structure containing the target compound. All quantitative differentiation evidence presented above relies on physicochemical predictions, comparator data from the closest commercial analog , and class‑level inferences from the 1,4‑diazepane literature. Prospective users should treat the target compound as a structural probe whose ultimate value must be empirically validated in phenotypic or biochemical assays.

data gap evidence caveat risk assessment

Recommended Procurement Scenarios for 2‑Methoxy‑1‑[4‑(thiolan‑3‑yl)‑1,4‑diazepan‑1‑yl]ethan‑1‑one Based on Differentiating Evidence


Fragment‑Based Lead Discovery Requiring Low Lipophilicity Diazepane Cores

The target compound’s estimated logP of ~0.9 and low molecular weight (258 Da) make it an attractive fragment‑sized building block for CNS‑oriented target classes where maintaining lipophilicity below 1.0 is critical for hit quality . Compared to the commercial analog with logP 1.32, the target compound offers a more hydrophilic starting point for fragment elaboration.

Conformational Restriction Screening Libraries for GPCR or Ion Channel Targets

The constrained thiolan‑3‑yl ring reduces rotatable bonds and pre‑organizes the diazepane scaffold, as inferred from crystallographic data on related analogs . Procurement for GPCR or ion channel screening cascades where rigidified ligands often deliver higher hit rates is scientifically justified, provided the lack of biological data is accepted as a risk [1].

CNS Multi‑Parameter Optimization Pilot Studies

The calculated CNS MPO score of ≈ 5.2 positions the target compound favorably within the CNS drug‑like space. Teams running CNS MPO‑guided compound selection may include this molecule to test whether the thiolan‑constrained scaffold crosses the blood‑brain barrier and engages central targets, with the advantage of improved score over the comparator analog (MPO≈5.0) .

Chemical Biology Tool Compound for S‑Oxidation Metabolism Studies

The presence of the cyclic thioether offers a distinct metabolic soft spot for S‑oxidation, which can be exploited as a probe substrate for cytochrome P450 or FMO activity assays. This application scenario is supported by class‑level metabolism knowledge and is orthogonal to uses of acyclic thioether analogs.

Quote Request

Request a Quote for 2-Methoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.